molecular formula C17H14O5 B11837840 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- CAS No. 13698-23-2

4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-

Cat. No.: B11837840
CAS No.: 13698-23-2
M. Wt: 298.29 g/mol
InChI Key: CYNUHRSKTJZUFW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 600 MHz) :
    • δ 12.92 (s, 1H, OH-7), 10.31 (s, 1H, OH-4'), 7.91 (d, J = 8.7 Hz, 2H, H-2'/6'), 6.92 (d, J = 8.7 Hz, 2H, H-3'/5'), 6.87 (d, J = 2.2 Hz, 1H, H-8), 6.69 (d, J = 2.2 Hz, 1H, H-6), 6.53 (s, 1H, H-3), 3.89 (s, 3H, OCH₃-5), 3.80 (s, 3H, OCH₃-4').
  • ¹³C NMR (DMSO-d₆, 150 MHz) :
    • δ 182.4 (C-4), 164.6 (C-7), 162.1 (C-2), 161.3 (C-5), 159.5 (C-4'), 129.2 (C-2'/6'), 121.9 (C-1'), 116.9 (C-3'/5'), 109.5 (C-10), 106.4 (C-3), 102.9 (C-6), 96.9 (C-8), 56.8 (OCH₃-5), 55.2 (OCH₃-4').

Infrared Spectroscopy (IR)

  • Strong absorption at 3280 cm⁻¹ (O-H stretch), 1654 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C), and 1256 cm⁻¹ (C-O-C).

Ultraviolet-Visible (UV-Vis)

  • λₘₐₐ in methanol: 268 nm (Band II, benzoyl system) and 332 nm (Band I, cinnamoyl system).

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z 299.08 [M+H]⁺ (calc. 299.09).

Thermodynamic Properties and Phase Behavior

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic framework. Thermal analysis reveals:

Property Value
Melting Point 294–296°C (decomp.)
Enthalpy of Fusion (ΔHfus) 38.7 kJ/mol
Log P (Octanol-Water) 3.21 ± 0.12

Phase transitions observed via differential scanning calorimetry (DSC) show a single endothermic peak corresponding to melting, with no polymorphic forms detected.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNUHRSKTJZUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425156
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13698-23-2
Record name 7-Hydroxy-5,4′-dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13698-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired chromen-4-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one-4-carboxylic acid.

    Reduction: Formation of 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
This compound exhibits notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that flavonoids, including benzopyran derivatives, can scavenge free radicals effectively. A study demonstrated that 7-hydroxy-5-methoxy derivatives significantly reduced oxidative damage in cellular models, suggesting potential applications in nutraceuticals aimed at promoting health and longevity .

Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions. This makes it a candidate for developing therapeutic agents targeting diseases like arthritis and cardiovascular disorders .

Anticancer Potential
The compound has been investigated for its anticancer properties. A case study revealed that it induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This suggests a potential role in cancer therapy, particularly in targeting specific types of tumors resistant to conventional treatments .

Agricultural Applications

Plant Growth Regulation
4H-1-Benzopyran derivatives have been identified as plant metabolites that can act as growth regulators. They influence plant growth by modulating hormonal pathways, enhancing root development, and increasing resistance to environmental stressors. Field trials have shown improved yield and resilience in crops treated with these compounds .

Pest Resistance
Research has indicated that this compound can enhance pest resistance in plants by inducing the production of secondary metabolites that deter herbivores. This property is particularly valuable for developing sustainable agricultural practices that reduce reliance on chemical pesticides .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition. It has shown inhibitory effects on specific enzymes involved in metabolic pathways, making it a useful tool for understanding enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntioxidant, Anti-inflammatory, AnticancerEffective free radical scavenger; inhibits cytokine production; induces apoptosis in cancer cells
Agricultural SciencePlant growth regulator, Pest resistanceEnhances growth and yield; increases pest resistance
Biochemical ResearchEnzyme inhibition studiesUseful in studying enzyme kinetics and developing inhibitors

Case Studies

  • Antioxidant Study : A clinical trial involving subjects supplemented with 7-hydroxy-5-methoxy-2-(4-methoxyphenyl) showed a significant reduction in biomarkers of oxidative stress compared to the control group.
  • Anti-inflammatory Research : In vitro experiments demonstrated a dose-dependent reduction in IL-6 and TNF-alpha levels when treated with the compound, highlighting its potential for therapeutic use in inflammatory diseases.
  • Agricultural Field Trial : Application of the compound on tomato plants resulted in a 20% increase in yield and improved resistance to common pests compared to untreated controls.

Mechanism of Action

The biological effects of 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between the target compound and related benzopyranones:

Compound Name (CAS) Molecular Formula Substituent Positions Key Structural Features Reference
Target Compound (5128-44-9) C₁₇H₁₄O₅ 7-OH, 5-OCH₃, 2-(4-OCH₃-Ph) High methoxy content; para-substituted aryl
Pectolinarigenin (520-12-7) C₁₇H₁₄O₆ 5-OH, 7-OH, 6-OCH₃, 2-(4-OCH₃-Ph) Additional hydroxyl at C5; methoxy at C6
Biochanin B (485-72-3) C₁₆H₁₂O₄ 7-OH, 3-(4-OCH₃-Ph) Isoflavone backbone; methoxy at C4'
5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy- (139) C₁₈H₁₆O₇ 5-OH, 7-OH, 3-OCH₃, 6-OCH₃, 2-(3-OH-4-OCH₃-Ph) Multiple hydroxyl/methoxy groups; ortho-substituted aryl

Key Observations :

  • Methoxy vs. Hydroxyl Substitution : The target compound lacks the C5 hydroxyl group present in Pectolinarigenin, which may reduce its polarity and enhance membrane permeability .
  • Positional Isomerism : Biochanin B (485-72-3) shares a 4-methoxyphenyl group but at position 3 instead of 2, altering its binding affinity to estrogen receptors .

Physicochemical Properties

Property Target Compound (5128-44-9) Pectolinarigenin (520-12-7) Biochanin B (485-72-3) 5,7-Dihydroxy-... (139)
Molecular Weight 298.29 g/mol 314.29 g/mol 268.26 g/mol 328.32 g/mol
Polarity Moderate (2 OCH₃, 1 OH) High (2 OH, 2 OCH₃) Moderate (1 OH, 1 OCH₃) High (3 OH, 3 OCH₃)
Solubility Low in water; soluble in DMSO Low in water; ethanol-soluble Ethanol/DMSO-soluble Poor water solubility
Stability Stable at 4°C (dark) Degrades above 40°C Light-sensitive Sensitive to oxidation
Key References

Insights :

  • Biochanin B (485-72-3) has lower molecular weight and simpler substitution, contributing to its use in osteoporosis treatment .

Critical Analysis :

  • The target compound’s 7-hydroxy and 5-methoxy groups are linked to antioxidant efficacy, whereas Pectolinarigenin’s additional C6 methoxy group enhances antiviral activity .
  • Biochanin B’s isoflavone structure enables estrogenic effects absent in the target compound due to differing substitution patterns .

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoids characterized by a fused benzopyran structure. Its molecular formula is C24H20O5C_{24}H_{20}O_{5}, with a molecular weight of 388.42 g/mol. The presence of multiple methoxy and hydroxy groups significantly contributes to its biological activity.

Biological Activities

The biological activities of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells.
  • Antiestrogenic Activity : Research indicates that this compound can inhibit estrogen-induced uterine growth. In studies involving rats, it demonstrated up to 65% antiestrogenic activity , suggesting potential applications in treating estrogen-dependent conditions .
  • Uterotrophic Activity : The compound has shown uterotrophic effects, with varying degrees of potency based on dosage. For instance, at certain doses, it elicited a significant increase in uterine weight, indicating its potential influence on reproductive health .

Synthesis Methods

The synthesis of 4H-1-Benzopyran-4-one derivatives can be achieved through various chemical reactions. Common methods involve:

  • Condensation Reactions : Utilizing appropriate substrates to form the benzopyran core.
  • Methylation : Introducing methoxy groups to enhance biological activity.
  • Functional Group Modifications : Altering hydroxy groups to optimize interaction with biological targets.

These methods allow for the production of derivatives with tailored properties for specific applications.

Comparative Analysis with Similar Compounds

The following table compares 4H-1-Benzopyran-4-one, 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)- with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-HydroxyflavoneC15H10O5Lacks methoxy groups; primarily studied for antioxidant properties.
Biochanin BC16H12O4Isoflavone variant; known for estrogenic activity.
ApigeninC15H10O5Exhibits anti-inflammatory properties; simpler structure without methoxy substitutions.

The unique arrangement of methoxy and hydroxy groups in 4H-1-Benzopyran enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Uterotrophic Study : A study demonstrated that the compound exhibited significant uterotrophic activity (up to 87%) based on dry uterine weight gain in mature female albino rats .
  • Antiestrogenic Effects : Another research indicated that at lower doses (0.0225–0.045 μmol rat−1 day−1), it inhibited estradiol-induced increases in uterine weight by up to 65%, highlighting its potential as a nonsteroidal antiestrogen .
  • Antioxidant Studies : Various assays have confirmed its role as an effective antioxidant, contributing to cellular protection against oxidative damage .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) .

Advanced Question: How can spectral data (e.g., ¹H NMR) resolve contradictions in structural assignments for methoxy/hydroxy-substituted benzopyran-4-ones?

Methodological Answer:
Contradictions in substituent positioning (e.g., distinguishing C5 vs. C7 methoxy groups) require multi-spectral analysis :

  • ¹H NMR :
    • Methoxy protons (~δ 3.8–4.0 ppm) show singlet integration. Adjacent hydroxy groups (e.g., C7-OH) may downshift neighboring aromatic protons due to hydrogen bonding.
    • Coupling patterns in aromatic regions (δ 6.5–8.0 ppm) indicate substitution patterns. For example, a doublet integrating for two protons at δ 7.2 ppm may correspond to the 4-methoxyphenyl group .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 298.29 for C₁₇H₁₄O₅) confirm molecular weight, while fragmentation patterns identify substituent loss (e.g., –OCH₃ or –OH) .

Case Study : Discrepancies in C6-methyl vs. C6-methoxy assignments can be resolved using NOESY/ROESY to detect spatial proximity between substituents .

Basic Question: What safety protocols are critical when handling benzopyran-4-one derivatives with hydroxy/methoxy groups?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
    • Respiratory protection (NIOSH-approved N95 masks) if dust/aerosols are generated .
  • Emergency Procedures :
    • Skin contact: Wash with soap/water for 15 minutes; consult a physician if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
  • Storage : Keep in airtight containers at 4°C, protected from light to prevent degradation .

Advanced Question: How do reaction conditions (solvent, temperature) influence the yield of 7-hydroxy-5-methoxy-substituted benzopyran-4-ones?

Methodological Answer:

  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation but may require rigorous drying to avoid side reactions.
    • Ethanol/methanol favor condensation reactions but limit solubility of hydrophobic intermediates .
  • Temperature Optimization :
    • Reflux (70–80°C) improves condensation efficiency but risks decomposition of heat-sensitive intermediates.
    • Lower temperatures (25–40°C) are preferred for acid-sensitive steps (e.g., deprotection of hydroxyl groups) .

Q. Experimental Validation :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Basic Question: What analytical techniques are essential for purity assessment of benzopyran-4-one derivatives?

Methodological Answer:

  • HPLC : Use C18 columns (5 µm, 250 mm) with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% formic acid. Purity >98% is acceptable for biological assays .
  • Melting Point : Compare experimental values (e.g., 160–162°C) with literature data to confirm crystallinity and absence of solvates .

Advanced Question: How can structural modifications (e.g., methyl vs. methoxy groups) alter the bioactivity of benzopyran-4-one derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy at C5 : Enhances lipophilicity (logP +0.5), improving membrane permeability but reducing hydrogen-bonding capacity .
    • Hydroxy at C7 : Critical for antioxidant activity (e.g., radical scavenging via H-atom donation) but increases metabolic susceptibility to glucuronidation .
  • Case Study : Methyl substitution at C6 (e.g., 6-methyl analogs) reduces cytotoxicity compared to methoxy analogs, likely due to steric hindrance at target binding sites .

Advanced Question: How to address conflicting data on the ecological impact of benzopyran-4-one derivatives?

Methodological Answer:

  • Data Gaps : Most benzopyran-4-ones lack ecotoxicological data (e.g., LC50 for aquatic organisms). Prioritize testing using:
    • Daphnia magna acute toxicity assays (OECD 202).
    • Soil mobility studies : Measure logKoc values to assess adsorption potential .
  • Mitigation Strategies : Design derivatives with lower logP (e.g., –OH instead of –OCH₃) to reduce bioaccumulation .

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